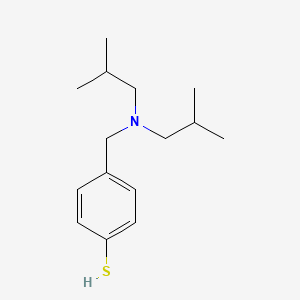

4-((Diisobutylamino)methyl)benzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((Diisobutylamino)methyl)benzenethiol is an organic compound with the molecular formula C15H25NS and a molecular weight of 251.43 g/mol . This compound belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. Thiophenols are known for their distinctive odor and are often used in the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diisobutylamino)methyl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with diisobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-((Diisobutylamino)methyl)benzenethiol can undergo several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of thiolate anions.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-((Diisobutylamino)methyl)benzenethiol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-((Diisobutylamino)methyl)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The amino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenethiol: Lacks the diisobutylamino group, making it less versatile in certain reactions.

4-Aminobenzenethiol: Contains an amino group but lacks the bulky diisobutyl groups, affecting its steric properties.

4-Chloromethylbenzenethiol: Precursor to 4-((Diisobutylamino)methyl)benzenethiol, used in its synthesis.

Uniqueness

This compound is unique due to the presence of both the thiol and diisobutylamino groups, which confer distinct chemical reactivity and potential biological activity. The bulky diisobutyl groups also provide steric hindrance, influencing the compound’s interactions with other molecules .

Actividad Biológica

4-((Diisobutylamino)methyl)benzenethiol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfur atom bonded to a benzene ring, which is further substituted with a diisobutylamino group. The presence of the thiol (-SH) group is significant for its biological activity, particularly in redox reactions and enzyme interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group can donate electrons, thus acting as an antioxidant. This property is crucial in mitigating oxidative stress and protecting cells from damage.

- Enzyme Inhibition : Compounds with thiol groups often interact with various enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions where enzyme overactivity is problematic.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving protein kinases that are critical in cancer progression and other diseases.

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Effects : Studies have indicated that thiol compounds can induce apoptosis in cancer cells. For instance, the compound's ability to modulate redox states may lead to increased apoptosis in tumor cells.

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound could help reduce inflammation-related diseases.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study conducted on various thiol compounds, including derivatives of this compound, demonstrated their ability to inhibit the growth of human lung adenocarcinoma (A549) cells. The mechanism was linked to the induction of apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, compounds similar to this compound showed significant neuroprotective effects. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Propiedades

IUPAC Name |

4-[[bis(2-methylpropyl)amino]methyl]benzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-5-7-15(17)8-6-14/h5-8,12-13,17H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIKFSARQCPCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=C(C=C1)S)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.